molecular formula C11H19IN2O B2618254 Oxotremorine M CAS No. 3854-04-4; 63939-65-1

Oxotremorine M

Cat. No.: B2618254
CAS No.: 3854-04-4; 63939-65-1
M. Wt: 322.19
InChI Key: VVLMSCJCXMBGDI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxotremorine M is a useful research compound. Its molecular formula is C11H19IN2O and its molecular weight is 322.19. The purity is usually 95%.
BenchChem offers high-quality Oxotremorine M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxotremorine M including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3854-04-4; 63939-65-1

Molecular Formula

C11H19IN2O

Molecular Weight

322.19

IUPAC Name

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide

InChI

InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1

InChI Key

VVLMSCJCXMBGDI-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC#CCN1CCCC1=O.[I-]

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Oxotremorine M Quaternary Ammonium Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oxotremorine M, the N-methyl quaternary ammonium derivative of the potent muscarinic agonist oxotremorine, serves as an invaluable pharmacological tool in the study of the cholinergic nervous system.[1] Its defining characteristic, a permanent positive charge, renders it membrane-impermeant, restricting its activity primarily to the peripheral nervous system and making it a more potent agonist than its tertiary amine parent, oxotremorine.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of Oxotremorine M, with a focus on its interaction with the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed, field-tested experimental protocols for its characterization are also presented to enable researchers to effectively utilize this compound in their investigations.

Chemical Properties and Synthesis

Oxotremorine M, chemically known as N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide, is a stable, non-selective full agonist at all five muscarinic receptor subtypes.[1] The presence of the quaternary ammonium group is a key structural feature, enhancing its potency and preventing it from crossing the blood-brain barrier.[1]

The synthesis of Oxotremorine M and its derivatives typically involves the quaternization of the corresponding tertiary amine precursor. While specific, detailed synthesis schemes for Oxotremorine M are often proprietary, a generalizable synthetic approach for related quaternary ammonium derivatives of oxotremorine has been described.[2] This typically involves the reaction of the tertiary amine precursor with an alkylating agent, such as methyl iodide, to yield the quaternary ammonium salt.

Pharmacological Profile

Oxotremorine M is a potent, non-selective agonist at all five muscarinic receptor subtypes.[1] Its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are subtype-dependent. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3] Conversely, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The binding affinity (Ki) and functional potency (EC50) of Oxotremorine M at each of the human muscarinic receptor subtypes are summarized in the table below. It is important to note that these values can vary depending on the experimental conditions and cell system used.

Receptor SubtypeBinding Affinity (Ki) in nMFunctional Potency (EC50) in nM
M1 17[4]171 (Gαq activation)[5]
M2 --
M3 --
M4 -88.7 (calcium mobilization in Gα15 co-transfected cells)[6]
M5 --

Core Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of Oxotremorine M's interaction with muscarinic receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Oxotremorine M for each of the muscarinic receptor subtypes using a competitive binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell membranes prepared from cells stably expressing a specific human muscarinic receptor subtype (M1-M5).

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • Oxotremorine M

  • Atropine (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Oxotremorine M.

  • In a 96-well plate, add the following to each well:

    • Binding buffer

    • Cell membranes (typically 5-10 µg of protein)

    • [3H]-NMS at a concentration near its Kd (e.g., 0.3-1 nM)[7]

    • Either the test compound (Oxotremorine M) at various concentrations, buffer (for total binding), or a high concentration of atropine (e.g., 1 µM) for non-specific binding.[7]

  • Incubate the plate for 2 hours at room temperature with gentle shaking to reach equilibrium.[7]

  • Separate bound and free radioligand by rapid vacuum filtration through the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).[7]

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the functional potency (EC50) of Oxotremorine M at Gq-coupled receptors (M1, M3, M5) by quantifying the increase in intracellular calcium.

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Oxotremorine M

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in the microplates and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).[8]

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of Oxotremorine M.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Inject the Oxotremorine M dilutions into the wells and immediately begin kinetic fluorescence readings.

  • Record the peak fluorescence response for each concentration.

  • Plot the response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay is used to measure the functional potency (EC50) of Oxotremorine M at Gi-coupled receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity.

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).

  • Forskolin (an adenylyl cyclase activator)

  • Oxotremorine M

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

  • Cell lysis buffer

Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of Oxotremorine M.

  • Pre-incubate the cells with the Oxotremorine M dilutions for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.

  • Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value.

Visualizations

Chemical Structure of Oxotremorine M

Oxotremorine M Structure cluster_molecule C1 N+ C2 C C1->C2 C10 C C1->C10 C11 C C1->C11 C12 C C1->C12 C3 C C2->C3 C4 C C3->C4 C5 N C4->C5 C6 C C5->C6 C8 C C5->C8 C7 C C6->C7 C7->C8 C9 O C8->C9 I I-

Caption: Chemical structure of Oxotremorine M.

Muscarinic Receptor Signaling Pathways

Muscarinic Receptor Signaling cluster_Gq M1, M3, M5 Receptors cluster_Gi M2, M4 Receptors Oxo_M_Gq Oxotremorine M M1_M3_M5 M1/M3/M5 Receptor Oxo_M_Gq->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Oxo_M_Gi Oxotremorine M M2_M4 M2/M4 Receptor Oxo_M_Gi->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways of muscarinic receptors.

Experimental Workflow for Ki Determination

Ki Determination Workflow Start Prepare Reagents & Membranes Serial_Dilution Serial Dilution of Oxotremorine M Start->Serial_Dilution Incubation Incubate Membranes with [3H]-NMS & Oxotremorine M Serial_Dilution->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Scintillation Counting Scintillation->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis End Determine Ki Value Analysis->End

Caption: Workflow for Ki determination via radioligand binding.

Conclusion

Oxotremorine M remains a cornerstone pharmacological agent for the investigation of muscarinic receptor function. Its quaternary ammonium structure confers distinct properties that are advantageous for peripheral nervous system studies. A thorough understanding of its chemical and pharmacological characteristics, coupled with robust experimental methodologies, is crucial for its effective application in research and drug development. This guide provides a foundational framework to empower researchers in their exploration of the multifaceted roles of the cholinergic system.

References

  • MultiBacMam Technology for Studying the Downstream cAMP Signaling Pathway of M 2 Muscarinic Acetylcholine Receptor - Springer Nature Experiments. (n.d.). Retrieved February 22, 2026, from [Link]

  • oxotremorine [Ligand Id: 302] activity data from GtoPdb and ChEMBL. (n.d.). Retrieved February 22, 2026, from [Link]

  • Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus | Cerebral Cortex | Oxford Academic. (2015, October 15). Retrieved February 22, 2026, from [Link]

  • Synthesis and Functional Characterization of Novel Derivatives Related to Oxotremorine and oxotremorine-M - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • Oxotremorine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 22, 2026, from [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

  • N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • M4 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Retrieved February 22, 2026, from [Link]

  • M4 Muscarinic Acetylcholine Receptor Assay - Innoprot. (n.d.). Retrieved February 22, 2026, from [Link]

  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - MDPI. (2023, April 16). Retrieved February 22, 2026, from [Link]

  • The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Muscarinic receptor mediated cAMP response in human K562 chronic myelogenous leukemia cells - Citius.Technology. (2011, September 15). Retrieved February 22, 2026, from [Link]

  • Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab. (n.d.). Retrieved February 22, 2026, from [Link]

  • Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line Cat. No. M00238 Version 07272020 - GenScript. (n.d.). Retrieved February 22, 2026, from [Link]

  • Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and in vitro characterization of novel amino terminally modified oxotremorine derivatives for brain muscarinic receptors - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 22, 2026, from [Link]

  • Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway - Deranged Physiology. (n.d.). Retrieved February 22, 2026, from [Link]

  • Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - Semantic Scholar. (2024, April 24). Retrieved February 22, 2026, from [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. (2023, January 10). Retrieved February 22, 2026, from [Link]

Sources

Pharmacological Profile of Oxotremorine M: A Technical Guide for In Vitro Muscarinic Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxotremorine M (Oxo-M) serves as a cornerstone reference agonist in muscarinic acetylcholine receptor (mAChR) research. Distinct from its parent compound oxotremorine, Oxo-M is a quaternary methiodide salt.[1] This structural modification renders it highly polar, preventing blood-brain barrier (BBB) penetration, while retaining—and often enhancing—its potency and efficacy as a non-selective full agonist at all five muscarinic subtypes (M1–M5).

This guide synthesizes the pharmacological properties of Oxo-M, detailing its signal transduction mechanisms, binding kinetics, and standardized experimental protocols. It is designed to assist researchers in utilizing Oxo-M as a robust tool for receptor characterization and high-throughput screening.

Part 1: Chemical & Pharmacological Identity

Structural Distinction & Physicochemical Properties

The critical distinction between Oxotremorine and Oxotremorine M lies in the nitrogen center of the pyrrolidine ring.

  • Oxotremorine: Tertiary amine.[2] Lipophilic. Crosses the BBB.[2][3] Systemic administration causes central tremors (Parkinsonian model).[2][4]

  • Oxotremorine M: Quaternary ammonium methiodide. Hydrophilic.[3] Does not cross the BBB.

Implication for Research: Oxo-M is the superior choice for in vitro assays (binding, functional flux) or peripheral tissue bath experiments where central nervous system (CNS) confounds must be excluded.

PropertySpecification
IUPAC Name N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide
Molecular Weight ~322.19 g/mol (Salt dependent)
Solubility Water (100 mM), DMSO (100 mM)
Receptor Selectivity Non-selective (M1 = M2 = M3 = M4 = M5)
Intrinsic Activity Full Agonist (High Efficacy)
The "Super-Agonist" Profile

In many expression systems, Oxo-M displays higher intrinsic activity than the endogenous ligand acetylcholine (ACh) due to its resistance to acetylcholinesterase (AChE) hydrolysis. It is often used to define the "100% response" ceiling in functional assays, against which partial agonists (e.g., pilocarpine) are normalized.

Part 2: Receptor Binding & Signal Transduction[5][6]

Oxo-M activates two distinct signaling cascades depending on the receptor subtype. This duality allows it to be used in both Calcium Mobilization assays (Gq) and cAMP Inhibition assays (Gi/o).

Signaling Pathways[5][7]
  • M1, M3, M5 (Gq/11-coupled): Activation triggers Phospholipase C

    
     (PLC
    
    
    
    ), hydrolyzing PIP2 into IP3 and DAG. IP3 elicits rapid intracellular Calcium (
    
    
    ) release.
  • M2, M4 (Gi/o-coupled): Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels and modulating G-protein-coupled Inwardly Rectifying Potassium channels (GIRK).

Visualization of Signaling Mechanisms

OxoM_Signaling cluster_Gq Gq/11 Pathway (Excitatory) cluster_Gi Gi/o Pathway (Inhibitory) OxoM Oxotremorine M Rec_Gq M1, M3, M5 OxoM->Rec_Gq Rec_Gi M2, M4 OxoM->Rec_Gi Gq Gq Protein Rec_Gq->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Gi Gi/o Protein Rec_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Reduction AC->cAMP Inhibits

Figure 1: Dual signaling mechanism of Oxotremorine M across muscarinic subtypes.

Representative Affinity & Potency Data

Quantitative values vary based on the radioligand used (e.g., [3H]-NMS vs. [3H]-QNB) and the expression system (CHO vs. HEK293). The values below represent consensus ranges from IUPHAR/BPS.

SubtypeBinding Affinity (

)
Functional Potency (

)
Coupling
M1 7.5 – 8.07.0 – 7.8Gq/11
M2 7.2 – 7.86.5 – 7.2Gi/o
M3 7.4 – 7.97.1 – 7.9Gq/11
M4 7.6 – 8.17.2 – 7.8Gi/o
M5 6.8 – 7.46.8 – 7.5Gq/11

Technical Note: Oxo-M often shows a "steep" Hill slope (>1.0) in functional assays, indicative of positive cooperativity or high receptor reserve in overexpression systems.

Part 3: Experimental Applications & Protocols

Protocol A: Calcium Mobilization Assay (Gq-Coupled)

This protocol measures the functional activation of M1, M3, or M5 receptors using a calcium-sensitive dye (e.g., Fluo-4 AM).

Rationale: Oxo-M is preferred here over Acetylcholine because Oxo-M is stable and does not require the addition of acetylcholinesterase inhibitors (like physostigmine).

Materials
  • Cell Line: HEK293 or CHO stably expressing M1, M3, or M5.

  • Ligand: Oxotremorine M (dissolved in water to 10 mM stock).

  • Dye: Fluo-4 AM or Calcium-4 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM).

Step-by-Step Workflow
  • Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading (Critical Step):

    • Prepare Dye Loading Solution: Fluo-4 AM (4

      
      M) + Pluronic F-127 (0.04%) + Probenecid (2.5 mM)  in Assay Buffer.
      
    • Why Probenecid? It inhibits the organic anion transporter, preventing the leakage of the de-esterified dye out of the cell, ensuring a stable baseline.

    • Remove media and add 100

      
      L Dye Loading Solution.
      
    • Incubate 45–60 mins at 37°C.

  • Baseline Equilibration:

    • Remove dye solution (if using Fluo-4; Calcium-4 kits are "no-wash").

    • Add 180

      
      L Assay Buffer.
      
    • Incubate 10 mins at Room Temperature (RT) to equilibrate temperature.

  • Agonist Addition & Measurement:

    • Prepare 10X Oxo-M concentration plates (range:

      
       M to 
      
      
      
      M).
    • Place in FLIPR or FlexStation.

    • Settings: Excitation 485 nm / Emission 525 nm. Read baseline for 20s.

    • Inject 20

      
      L Oxo-M. Read for 120s.
      
  • Data Analysis: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline). Plot Sigmoidal Dose-Response.
    
Protocol B: Radioligand Binding (Competition)

Used to determine the affinity (


) of unknown compounds by displacing a radiolabeled antagonist, using Oxo-M as a reference control for the agonist-binding state (High vs. Low affinity states).
Step-by-Step Workflow
  • Membrane Prep: Harvest CHO-M1 membranes. Homogenize in ice-cold Tris-HCl/MgCl2 buffer.

  • Reaction Setup:

    • Total Binding: Membrane + [3H]-NMS (0.2 nM).

    • Non-Specific Binding (NSB): Membrane + [3H]-NMS + Atropine (1

      
      M).
      
    • Competition: Membrane + [3H]-NMS + Oxo-M (varying concentrations).

  • Incubation: 60 mins at 25°C.

    • Note: Equilibrium time is faster for agonists than high-affinity antagonists like tiotropium.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Counting: Liquid scintillation counting.

Part 4: Troubleshooting & Technical Nuances

The "High Affinity" State

In binding assays using radiolabeled antagonists (like [3H]-NMS), Oxo-M competition curves often appear biphasic (shallow Hill slope < 1.0).

  • Cause: Agonists bind with high affinity to the G-protein-coupled receptor state (

    
    ) and low affinity to the uncoupled state (
    
    
    
    ).
  • Validation: Adding GTP

    
    S  (a non-hydrolyzable GTP analog) uncouples the G-protein, shifting the Oxo-M curve entirely to the low-affinity state (right shift). This confirms the compound is an agonist.[4]
    
Receptor Reserve (Spare Receptors)

In systems with high receptor density (e.g., transfected CHO cells), Oxo-M can elicit a maximal response (


) even when occupying only a fraction of receptors.
  • Impact: The measured

    
     will be significantly lower (more potent) than the binding 
    
    
    
    .
  • Control: Use an irreversible antagonist (e.g., phenoxybenzamine) to alkylate a portion of receptors and collapse the receptor reserve to determine the true

    
    .
    
NMDA Potentiation

Recent literature suggests Oxo-M can potentiate NMDA receptor currents via both muscarinic-dependent (intracellular


) and independent mechanisms. Researchers studying glutamatergic systems should be aware of this potential off-target effect at high micromolar concentrations.

References

  • IUPHAR/BPS Guide to Pharmacology. Oxotremorine M Ligand Page. [Link][5][6]

  • Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors."[7][8] Molecular Pharmacology, 14(5), 723-736.[8] [Link]

  • Zwart, R., et al. (2018).[9] "Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms."[9] Biochemical and Biophysical Research Communications, 495(1), 481-486.[9] [Link]

  • Freedman, S. B., et al. (1988).[2] "Biochemical characterization of the muscarinic receptors in mammalian brain." European Journal of Pharmacology. [Link]

Sources

Oxotremorine M: A Technical Guide to Cholinergic System Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxotremorine M (Oxo-M) stands as a cornerstone reagent in cholinergic pharmacology, distinct from its parent compound oxotremorine by a critical structural modification: a quaternary ammonium methiodide group.[1] This permanent positive charge renders Oxo-M impermeable to the blood-brain barrier (BBB), a feature that researchers exploit to isolate peripheral muscarinic responses or to probe receptor kinetics in isolated tissue preparations without systemic CNS interference.

This guide details the mechanistic utility of Oxo-M, specifically its role in defining high-affinity agonist states of muscarinic acetylcholine receptors (mAChRs) and its application in functional assays (calcium flux and phosphoinositide hydrolysis).

Chemical & Pharmacological Profile

The Quaternary Distinction

The most frequent experimental error in muscarinic research is the conflation of Oxotremorine (tertiary amine) and Oxotremorine M (quaternary ammonium). While both are non-selective mAChR agonists, their pharmacokinetic profiles are diametrically opposed.

FeatureOxotremorine (Base/Sesquifumarate)Oxotremorine M (Methiodide)
Charge State Uncharged at physiological pHPermanently Charged (Quaternary)
BBB Permeability High (CNS Active)None (Peripherally Restricted)
Primary Use In vivo behavioral studies (tremor, ataxia)In vitro binding, slice recording, peripheral physiology
Receptor Binding Non-selective mAChR agonistNon-selective mAChR agonist; defines High-Affinity State
Solubility Water solubleHighly Water Soluble

Critical Insight: In radioligand binding assays, [3H]-Oxo-M is frequently used to label the agonist-preferring high-affinity state of the receptor, whereas antagonists like [3H]-NMS (N-methylscopolamine) bind with equal affinity to all receptor states. The ratio of binding (NMS/Oxo-M) is a classic index for determining the intrinsic efficacy of novel cholinergic ligands.

Mechanistic Signaling Pathways

Oxotremorine M acts as a full agonist at M1, M3, and M5 receptors (Gq-coupled) and M2 and M4 receptors (Gi/o-coupled). Its utility lies in its potency; it robustly drives secondary messenger cascades, making it an ideal positive control for functional assays.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated by Oxo-M across different receptor subtypes.

OxoM_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) OxoM Oxotremorine M Rec_Gq M1 / M3 / M5 OxoM->Rec_Gq Rec_Gi M2 / M4 OxoM->Rec_Gi Gq Gq Protein Rec_Gq->Gq Activation PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (ER Stores) IP3->Ca Gi Gi/o Protein Rec_Gi->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease

Figure 1: Divergent G-protein coupling of Oxotremorine M. Note the bifurcation between Calcium mobilization (Gq) and cAMP inhibition (Gi).

Experimental Applications & Protocols

Application A: Calcium Mobilization Assay (FLIPR/Microplate)

This is the industry-standard method for assessing M1/M3/M5 activation. Oxo-M is preferred over Acetylcholine (ACh) in some setups because it is not susceptible to rapid degradation by acetylcholinesterase (AChE), removing the need for AChE inhibitors (like physostigmine) in the buffer.

Protocol: M1-HEK293 Calcium Flux

Objective: Quantify agonist potency (EC50) of Oxo-M.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing human M1 receptors into black-walled, clear-bottom 96-well plates (approx. 30,000 cells/well).

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading (Critical Step):

    • Remove growth media.

    • Add 100 µL/well of Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) dissolved in assay buffer (HBSS + 20 mM HEPES).

    • Expert Tip: Add 2.5 mM Probenecid to the dye solution. This inhibits the anion transporter, preventing the cells from pumping the dye back out, which significantly improves signal-to-noise ratio.

    • Incubate 45-60 mins at 37°C.

  • Baseline Equilibration:

    • Transfer plate to reader (e.g., FLIPR, FlexStation).

    • Record baseline fluorescence for 10-20 seconds.

  • Agonist Injection:

    • Prepare Oxo-M stock (10 mM in water). Serial dilute in assay buffer (Range: 1 nM to 100 µM).

    • Inject 5x concentrated agonist automatically.

  • Data Acquisition:

    • Monitor fluorescence peak (excitation 494 nm / emission 516 nm for Fluo-4) for 60-120 seconds.

Application B: Radioligand Binding (Efficacy Indexing)

Oxo-M is unique in its ability to differentiate receptor states.

  • Protocol: Competition binding using [3H]-NMS (antagonist) vs. unlabelled Oxo-M.

  • Analysis: A "steep" displacement curve (Hill slope ~1) indicates a single binding site. However, Oxo-M often displays a "shallow" curve (Hill slope < 1) in tissue preparations, indicating it is binding to both high-affinity (G-protein coupled) and low-affinity (uncoupled) states.

  • GTP Shift: Adding GTPγS uncouples the G-protein, shifting Oxo-M binding entirely to the low-affinity state. The magnitude of this shift correlates with agonist efficacy.[2]

Workflow Visualization

The following diagram outlines the logical flow for a functional characterization experiment using Oxo-M.

Workflow Start Start: Experimental Design Choice Select Assay Type Start->Choice Binding Radioligand Binding (Affinity/State) Choice->Binding Define Kd/Ki Functional Functional Assay (Efficacy/Potency) Choice->Functional Define EC50 Bind_Step1 Incubate Membranes with [3H]-NMS Binding->Bind_Step1 Func_Step1 Load Cells (Fluo-4 / Fura-2) Functional->Func_Step1 Bind_Step2 Compete with Oxo-M (+/- GTP) Bind_Step1->Bind_Step2 Analysis Data Analysis Bind_Step2->Analysis Func_Step2 Inject Oxo-M (Log dilutions) Func_Step1->Func_Step2 Func_Step2->Analysis

Figure 2: Decision tree for Oxotremorine M experimental workflows.

Troubleshooting & Scientific Integrity (Self-Validation)

To ensure your data is E-E-A-T compliant (Expert, Authoritative, Trustworthy), you must control for the following variables:

Desensitization Artifacts
  • Issue: mAChRs, particularly M3, desensitize rapidly upon agonist exposure due to GRK/beta-arrestin recruitment.

  • Control: Do not reuse wells. If performing cumulative dose-response curves, ensure time intervals are short, or use a "single-shot" protocol (one concentration per well) to avoid desensitization skewing the EC50.

Oxidation of Methiodide
  • Issue: The iodide counter-ion can oxidize over time, turning the solution yellow.

  • Validation: Freshly prepare Oxo-M stocks. If the stock solution is yellow, discard it. The active pharmaceutical ingredient (API) degrades, and free iodine can be cytotoxic to cells, causing false negatives in functional assays.

Off-Target Nicotinic Effects
  • Nuance: While primarily a muscarinic agonist, high concentrations of Oxo-M have been shown to interact with nicotinic acetylcholine receptors (nAChRs) in specific preparations (e.g., Xenopus myocytes) [3].[1]

  • Control: When characterizing a new tissue type, pre-incubate with Mecamylamine (nAChR antagonist) to confirm that the observed signal is purely muscarinic.

References

  • National Institutes of Health (PubChem). Oxotremorine M Compound Summary. [Link]

  • BPS Bioscience. Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line Protocol. [Link][3][4]

  • British Journal of Pharmacology. Relative affinities of drugs acting at cholinoceptors... the NMS/Oxo-M ratio. [Link]

  • Guide to Pharmacology. Muscarinic Acetylcholine Receptors Ligand Activity. [Link]

Sources

Technical Deep Dive: Oxotremorine M in Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity of Oxotremorine M (Oxo-M) in smooth muscle, designed for researchers in pharmacology and drug discovery.

Executive Summary

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Chemically, it is the N-methyl quaternary ammonium derivative of oxotremorine. Unlike its tertiary amine parent, Oxo-M is highly polar and does not cross the blood-brain barrier, making it an ideal tool compound for isolating peripheral smooth muscle pharmacology without central nervous system confounders.

In smooth muscle tissues (ileum, bladder, trachea, vasculature), Oxo-M drives contraction primarily through a synergistic interplay between M3 (Gq-coupled) and M2 (Gi/o-coupled) receptors. While M3 receptors are less abundant (~20%) than M2 (~80%), they are the primary drivers of contraction.[3] However, Oxo-M’s activation of the M2 population is critical for potentiating this response, particularly by countering sympathetic relaxation and facilitating non-selective cation channel opening.

Pharmacological Profile & Mechanism of Action[3]

Chemical Identity & Receptor Selectivity
  • Compound: Oxotremorine M (Oxo-M)[1][2][4][5][6]

  • Nature: Quaternary ammonium salt (Methiodide).

  • Receptor Profile: Non-selective agonist at M1–M5 subtypes.

  • Key Differentiator: Unlike Acetylcholine (ACh), Oxo-M is resistant to acetylcholinesterase (AChE), allowing for stable, long-duration dosing without the need for esterase inhibitors (e.g., physostigmine).

The M2/M3 Synergistic Paradigm

In smooth muscle, Oxo-M does not act through a single linear pathway. It recruits a dual-signaling network that ensures robust contraction even under inhibitory physiological tone.

  • The Canonical Pathway (M3 Dominance): Oxo-M binds M3 receptors, activating the G

    
    q/11 protein. This stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    ), hydrolyzing PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers Ca
    
    
    release from the sarcoplasmic reticulum (SR), driving the initial contractile phase.
  • The Sensitization/Facilitation Pathway (M2 Dominance): Oxo-M simultaneously binds M2 receptors (G

    
    i/o).
    
    • Inhibition of Relaxation: G

      
      i inhibits adenylyl cyclase (AC), reducing cAMP levels. This prevents PKA-mediated phosphorylation of MLCK (which would otherwise induce relaxation).
      
    • Cation Channel Activation: The G

      
       subunits released from Gi open Non-Selective Cation Channels (TRPC4/6), causing membrane depolarization and activating Voltage-Dependent Calcium Channels (VDCCs).
      
Visualization: M2/M3 Signaling Crosstalk

The following diagram illustrates the dual-pathway activation by Oxo-M in a smooth muscle cell.

OxoM_Signaling cluster_membrane Cell Membrane OxoM Oxotremorine M (Extracellular) M3 M3 Receptor (Gq-coupled) OxoM->M3 M2 M2 Receptor (Gi-coupled) OxoM->M2 PLC PLC-beta M3->PLC Gq activation TRPC TRPC4/6 Channels M2->TRPC G-beta-gamma AC Adenylyl Cyclase M2->AC Gi (Inhibition) VDCC L-Type VDCC TRPC->VDCC Depolarization Ca_Influx Ca2+ Influx VDCC->Ca_Influx IP3 IP3 PLC->IP3 Ca_SR Ca2+ Release (SR) IP3->Ca_SR cAMP cAMP (Relaxation Signal) AC->cAMP Reduced Contraction Actin-Myosin Contraction cAMP->Contraction Prevents Relaxation Ca_SR->Contraction Ca-Calmodulin Ca_Influx->Contraction

Figure 1: Dual signaling mechanism of Oxotremorine M in smooth muscle. Note the M2-mediated inhibition of cAMP and facilitation of cation influx.

Quantitative Benchmarks

When designing experiments, it is crucial to benchmark Oxo-M against standard agonists like Carbachol (CCh) and Acetylcholine (ACh). Oxo-M acts as a full agonist in systems with high receptor reserve (e.g., guinea pig ileum) but may appear as a partial agonist in tissues with lower receptor density or efficient coupling requirements.

Table 1: Comparative Efficacy in Smooth Muscle (Guinea Pig Ileum)
CompoundReceptor SelectivitypEC50 (Potency)Intrinsic Activity (Emax)Stability (AChE)
Oxotremorine M Non-selective (M1-M5)7.4 – 7.6 0.95 – 1.0 (vs CCh)High (Resistant)
Carbachol Non-selective (M + N)7.2 – 7.31.0 (Standard)High (Resistant)
Acetylcholine Non-selective (M + N)6.7 – 7.01.0Low (Hydrolyzed)
Muscarine Non-selective (M)7.81.0High

Note: pEC50 values are approximate and buffer/tissue dependent. Oxo-M often exhibits higher potency (lower EC50) than Carbachol but similar or slightly lower maximal efficacy.

Experimental Protocols

Protocol A: Isometric Tension Recording (Organ Bath)

This protocol validates Oxo-M activity using isolated tissue (e.g., Guinea Pig Ileum or Rat Bladder).

Reagents:

  • Krebs-Henseleit Buffer (KHB): Aerated with 95% O2 / 5% CO2.

  • Oxotremorine M Stock: 10 mM in dH2O (Stable at -20°C).

  • Antagonists (Optional): Atropine (Non-selective), Methoctramine (M2 selective), 4-DAMP (M3 selective).[2]

Workflow:

  • Tissue Preparation: Isolate 2 cm ileum segments; remove mesentery.

  • Mounting: Suspend in organ bath (37°C) under 1.0 g resting tension.

  • Equilibration: Wash every 15 min for 60 min.

  • Viability Check: Challenge with 60 mM KCl. Wash until baseline returns.[7]

  • Cumulative Dosing: Add Oxo-M in 0.5 log unit increments (1 nM to 10 µM). Do not wash between doses.

  • Analysis: Plot % of KCl max response vs. Log[Oxo-M].

Protocol B: Radioligand Binding (Receptor Affinity)

To determine if a specific tissue phenotype is driven by high-affinity binding sites.

  • Membrane Prep: Homogenize smooth muscle tissue; centrifuge to isolate membrane fraction.

  • Ligand: Use [3H]-N-Methylscopolamine ([3H]-NMS) as the tracer (0.2 nM).

  • Competition: Incubate membranes with [3H]-NMS and increasing concentrations of Oxo-M (10^-10 to 10^-4 M).

  • Incubation: 60 min at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Result: Oxo-M typically displays a shallow displacement curve (Hill slope < 1.0), indicating binding to both High (G-protein coupled) and Low affinity states.

Visualization: Organ Bath Logic Flow

The following flowchart outlines the decision logic for a standard Oxo-M organ bath experiment.

OrganBath_Workflow Start Start Experiment Equilibrate Equilibrate 60m (Wash 4x) Start->Equilibrate KCl_Challenge KCl (60mM) Challenge Equilibrate->KCl_Challenge Check_Resp Response > 1g? KCl_Challenge->Check_Resp Discard Discard Tissue Check_Resp->Discard No Wash_KCl Washout KCl (Return to Base) Check_Resp->Wash_KCl Yes Dosing Cumulative Dosing Oxo-M (1nM - 10uM) Wash_KCl->Dosing Next Conc Plateau Wait for Plateau (2-3 min per dose) Dosing->Plateau Next Conc Plateau->Dosing Next Conc Analysis Calculate EC50 & Emax Plateau->Analysis Max Reached

Figure 2: Logic flow for isometric tension recording using Oxotremorine M.

Troubleshooting & Optimization

Desensitization

Oxo-M is prone to inducing rapid desensitization (tachyphylaxis) in smooth muscle if left in the bath too long or if doses are repeated without sufficient washout.

  • Mechanism: Phosphorylation of the receptor by GRK (G-protein Receptor Kinase) and subsequent Beta-arrestin recruitment.

  • Solution: For single-dose protocols, allow a washout/recovery period of at least 20–30 minutes between challenges.

Handling & Stability
  • Light Sensitivity: Oxo-M solutions are relatively stable but should be kept away from intense light.

  • Hygroscopic Nature: The solid salt is hygroscopic. Store in a desiccator at -20°C.

  • Adsorption: Unlike hydrophobic ligands, Oxo-M (quaternary salt) does not significantly adsorb to plastic tubing, making it safer for automated perfusion systems.

References

  • Eglen, R. M., et al. (1996). Muscarinic receptor subtypes and smooth muscle function. Pharmacological Reviews.

  • Ehlert, F. J. (2003). Contractile role of M2 and M3 muscarinic receptors in the guinea pig ileum. American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Unno, T., et al. (2006). Roles of M2 and M3 muscarinic receptors in the contraction of the mouse ileum: studies with receptor knockout mice. British Journal of Pharmacology.[8][9]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[1][3][8][9][10][11][12][13][14][15]

  • Griffin, M. T., et al. (2004).[3] Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both M2 and M3 receptors.[3] Journal of Pharmacology and Experimental Therapeutics.

Sources

Methodological & Application

Application Notes and Protocols: Measuring Gq-Coupled Receptor Activation with Oxotremorine M via Phosphoinositide Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Gq Signaling with Oxotremorine M

Oxotremorine M, a potent and non-selective muscarinic acetylcholine receptor (mAChR) agonist, serves as a valuable pharmacological tool for investigating Gq-coupled G protein-coupled receptor (GPCR) signaling pathways.[1][2][3] Its ability to cross the blood-brain barrier also makes it relevant for central nervous system research.[4] A primary downstream effect of activating Gq-coupled receptors is the hydrolysis of plasma membrane phosphoinositides, a critical signaling cascade involved in a myriad of physiological processes.[5][6][7][8]

This application note provides a detailed protocol for a phosphoinositide hydrolysis assay using Oxotremorine M as a model agonist. We will focus on a modern, high-throughput method: the measurement of inositol monophosphate (IP1) accumulation using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF) detection. This approach offers a robust and sensitive alternative to traditional radioisotope-based methods.[9][10][11]

The Scientific Rationale: From Receptor Activation to a Stable Signal

The activation of Gq-coupled receptors by an agonist like Oxotremorine M initiates a well-defined signaling cascade.[5][6] Understanding this pathway is crucial for interpreting assay results and troubleshooting potential issues.

  • Receptor Activation and G Protein Coupling: Oxotremorine M binds to and activates Gq-coupled mAChRs, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit of the associated heterotrimeric G protein.[8]

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[5][7][12]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][12]

  • IP3 Metabolism and IP1 Accumulation: IP3 is a transient second messenger that binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[5][13][14] It is rapidly metabolized by a series of phosphatases, first to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1).[9]

  • Signal Amplification and Detection: In the presence of lithium chloride (LiCl), the inositol monophosphatase that degrades IP1 is inhibited, leading to the accumulation of IP1 within the cell.[15][16][17] This stable accumulation of IP1 serves as a reliable surrogate for the initial, more transient, IP3 production and subsequent Gq-coupled receptor activation.[9][18]

The HTRF IP-One assay is a competitive immunoassay that quantifies this accumulated IP1.[10][15][16] In this assay, endogenously produced IP1 competes with a d2-labeled IP1 analog for binding to a terbium or europium cryptate-labeled anti-IP1 monoclonal antibody.[15][16] When cellular IP1 levels are high, less of the d2-labeled IP1 binds to the antibody, resulting in a decrease in the HTRF signal. This inverse relationship allows for the sensitive quantification of Gq-coupled receptor activation.

Visualizing the Gq Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OxoM Oxotremorine M mAChR Muscarinic Receptor (Gq-coupled) OxoM->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC IP2 Inositol bisphosphate (IP2) IP3->IP2 Metabolized Ca_release Ca2+ Release from ER IP3->Ca_release IP1 Inositol monophosphate (IP1) IP2->IP1 Metabolized LiCl Lithium Chloride (LiCl) LiCl->IP1 Inhibits degradation Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in 384-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare Oxotremorine M and IP1 standard dilutions Stimulate_Cells Remove medium, add agonist/ standards, incubate (30-60 min) Prepare_Reagents->Stimulate_Cells Add_Detection Add IP1-d2 and anti-IP1 cryptate Stimulate_Cells->Add_Detection Incubate_RT Incubate 1 hour at room temperature Add_Detection->Incubate_RT Read_Plate Read HTRF signal (620 nm & 665 nm) Incubate_RT->Read_Plate

Caption: Step-by-step workflow for the HTRF IP-One assay.

Data Analysis and Interpretation

  • Calculate the HTRF Ratio: For each well, calculate the ratio of the fluorescence at 665 nm to the fluorescence at 620 nm and multiply by 10,000.

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Generate a Standard Curve: Plot the HTRF ratio for the IP1 standards against the known IP1 concentrations. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve. [11]

  • Determine IP1 Concentrations: Interpolate the IP1 concentrations for the unknown samples (treated with Oxotremorine M) from the standard curve.

  • Generate a Dose-Response Curve: Plot the calculated IP1 concentration against the logarithm of the Oxotremorine M concentration.

  • Determine Pharmacological Parameters: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine key parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Representative Data
Oxotremorine M (M)Log[Oxo M]HTRF Ratio (Mean)Calculated [IP1] (nM)
0-250000.5
1.00E-10-10245001.2
1.00E-09-9220004.5
1.00E-08-81500015.8
1.00E-07-7800045.2
1.00E-06-6450085.1
1.00E-05-53000110.3
1.00E-04-42800115.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High well-to-well variability Inconsistent cell seeding, pipetting errors.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes or an automated liquid handler.
Low signal-to-background ratio Low receptor expression, insufficient cell number, suboptimal stimulation time.Use a cell line with higher receptor expression. Optimize cell seeding density. Perform a time-course experiment (15-90 min) to determine the optimal stimulation time.
No response to Oxotremorine M Inactive compound, incorrect cell line, cellular senescence.Verify the activity of the Oxotremorine M stock. Confirm receptor expression in the cell line (e.g., by radioligand binding or Western blot). Use cells at a low passage number.
High basal signal (low HTRF ratio in unstimulated wells) Constitutive receptor activity, high background IP1 levels.This may be inherent to the cell line. Ensure the assay window is still sufficient for robust pharmacology.

Conclusion

The phosphoinositide hydrolysis assay, particularly through the measurement of IP1 accumulation with HTRF technology, is a powerful and reliable method for characterizing the activity of Gq-coupled receptor agonists like Oxotremorine M. By understanding the underlying signaling pathway and adhering to a carefully optimized protocol, researchers can generate high-quality, reproducible data for drug discovery and basic research applications.

References

  • Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. [Link]

  • Pozzan, T., Rizzuto, R., Volpe, P., & Meldolesi, J. (1994). Molecular and cellular physiology of intracellular calcium stores. Physiological reviews, 74(3), 595-636. [Link]

  • News-Medical. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]

  • BMG Labtech. HTRF IP-One assay used for functional screening. [Link]

  • Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1992). Inositol lipids and signal transduction in the nervous system: an update. Journal of neurochemistry, 58(1), 18-38. [Link]

  • Andersson, K. E. (1992). Muscarinic receptor subtypes in the bladder. Life sciences, 51(22), 1751-1758. [Link]

  • Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & autacoid pharmacology, 26(3), 219-233. [Link]

  • Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]

  • Brown, J. H., & Brown, S. L. (1984). Agonists differentiate muscarinic receptors that inhibit cyclic AMP formation from those that stimulate phosphoinositide metabolism. Journal of Biological Chemistry, 259(6), 3777-3781. [Link]

  • Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological reviews, 85(4), 1159-1204. [Link]

  • Ehlert, F. J. (2009). Muscarinic receptor-mediated phosphoinositide breakdown in rat brain. Marmara Pharmaceutical Journal, 13(1), 1-6. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • Wikipedia. Oxotremorine. [Link]

  • BMG Labtech. IP1 assay for GPCR activation measurements. [Link]

  • Assay Guidance Manual. (2012). IP-3/IP-1 Assays. [Link]

  • Thathiah, A., & De Strooper, B. (2011). G protein-coupled receptors, signaling, and therapeutics. Cell, 147(6), 1189-1191. [Link]

  • Lu, C., & Thompson, L. F. (2002). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. The Journal of general physiology, 119(1), 43-54. [Link]

  • Gabriel, D., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ASSAY and Drug Development Technologies, 7(2), 165-175. [Link]

  • UW Pressbooks. Signal Transduction 1: G Protein Coupled Receptors. [Link]

  • Taylor & Francis. Oxotremorine – Knowledge and References. [Link]

  • Bio-protocol. (2022). IP accumulation assay. [Link]

  • Taylor, G. S., & Dixon, J. E. (2004). Assaying Phosphoinositide Phosphatases. In Signal Transduction Protocols (pp. 169-176). Humana Press. [Link]

  • Abbracchio, M. P., et al. (1992). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. European journal of pharmacology, 227(3), 329-335. [Link]

  • Huang, G. N., & Wange, R. L. (2009). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, 86(1), 11-19. [Link]

  • Osborne, N. N., & Tobin, A. B. (1989). Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. Visual neuroscience, 3(4), 315-322. [Link]

  • Pronin, A., Wang, Q., & Slepak, V. Z. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular pharmacology, 92(5), 599-609. [Link]

  • Johnson, R. M., & Garrison, J. C. (1992). Epidermal growth factor and angiotensin II stimulate formation of inositol 1, 4, 5-and inositol 1, 3, 4-trisphosphate in hepatocytes. Journal of Biological Chemistry, 267(34), 24262-24269. [Link]

  • Clark, J., et al. (2015). Methods for analyzing phosphoinositides using mass spectrometry. Biochemical Society transactions, 43(1), 28-34. [Link]

  • Agrawal, S., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of proteome research, 20(6), 3145-3155. [Link]

  • Tobin, G., & Sjögren, C. (1993). Studies of muscarinic receptor reserve linked to phosphoinositide hydrolysis in parotid gland and cerebral cortex. Acta physiologica Scandinavica, 147(3), 289-295. [Link]

Sources

Application Note: Precision Profiling of Muscarinic Agonist Potency

Author: BenchChem Technical Support Team. Date: February 2026

Generating Oxotremorine M Concentration-Response Curves via Calcium Mobilization

Abstract

This technical guide outlines the rigorous generation of concentration-response curves (CRC) for Oxotremorine M (Oxo-M) , a non-selective, high-potency muscarinic acetylcholine receptor (mAChR) agonist. Unlike its tertiary amine parent (Oxotremorine), Oxo-M is a quaternary amine that acts as a full agonist at M1-M5 subtypes, making it the industry-standard reference for defining maximal efficacy (


) in cholinergic assays. This protocol focuses on the Gq-coupled Calcium Mobilization Assay  (M1/M3/M5), utilizing kinetic fluorescence imaging (e.g., FLIPR/FlexStation) to determine 

and Hill slope values with high precision.
Introduction & Pharmacological Mechanism[1][2]
2.1 Compound Profile
  • Compound: Oxotremorine M (Oxo-M)[1][2]

  • Chemical Nature: Quaternary ammonium derivative of oxotremorine.[2]

  • Key Distinction: Oxotremorine (parent) is often a partial agonist and crosses the blood-brain barrier (BBB). Oxo-M does not cross the BBB but exhibits full agonism and higher intrinsic efficacy in vitro, making it superior for assay validation and normalizing data for partial agonists.

2.2 Signaling Pathway (Gq-Coupled)

Oxo-M binds to M1, M3, or M5 receptors, inducing a conformational change that activates the


 protein. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of 

into

and Diacylglycerol (DAG).

binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium (

).

G OxoM Oxotremorine M (Ligand) M1_M3 M1/M3 Receptor (GPCR) OxoM->M1_M3 Bind Gq Gαq Protein M1_M3->Gq Activate PLC PLC-β Gq->PLC Stimulate PIP2 PIP2 PLC->PIP2 Hydrolyze IP3 IP3 PIP2->IP3 Generates ER ER Calcium Store IP3->ER Gates IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 1: Signal transduction pathway for Oxotremorine M-induced calcium flux in Gq-coupled muscarinic receptors.

Experimental Design Strategy

To generate a robust CRC, we must control for receptor desensitization and solvent effects.

  • Cell Line Selection: CHO-K1 or HEK293 stably expressing human M1 (CHRM1) or M3 (CHRM3).

    • Note: Avoid transient transfections for CRC generation due to variable receptor reserve, which shifts potency (

      
      ).
      
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Critical: Muscarinic receptors are sensitive to pH shifts.

  • Detection Method: Fluo-4 or Calcium-5/6 No-Wash dyes.

    • Why No-Wash? Washing steps can detach loosely adherent HEK293 cells and introduce variability.

Detailed Protocol
4.1 Reagent Preparation (Critical Step)

Oxo-M is hygroscopic. Improper handling leads to inaccurate molarity.

  • Stock Solution (100 mM):

    • Dissolve Oxotremorine M solids in 100% DMSO .

    • Correction: While water soluble, DMSO stocks are preferred for long-term storage (-20°C) to prevent microbial growth and hydrolysis.

    • Validation: Verify concentration via UV-Vis if possible, or purchase pre-weighed aliquots.

  • Working Solution (4X Concentration):

    • Dilute the 100 mM stock into Assay Buffer (HBSS/HEPES) to create a 4X top concentration (e.g., if final top [C] is 10 µM, prepare 40 µM).

    • Serial Dilution: Perform a 1:3 or 1:half-log serial dilution in Assay Buffer (not DMSO) to ensure the DMSO concentration remains constant (<0.5%) across the plate.

4.2 Calcium Flux Workflow (96/384-well)

Step 1: Cell Plating

  • Seed cells (CHO-M1 or HEK-M1) at 50,000 cells/well (96-well) or 15,000 cells/well (384-well) in black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubate overnight (16-24h) at 37°C, 5%

    
    . Confluence should be >85%.[3]
    

Step 2: Dye Loading

  • Remove culture media (gently).

  • Add 100 µL (96-well) of Calcium-5 Dye Loading Solution (containing 2.5 mM Probenecid to inhibit anion transport).

  • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT).

    • Why RT? Equilibration to RT reduces thermal gradients during the read, which can cause signal drift.

Step 3: Baseline & Compound Addition (Kinetic Read)

  • Place plate in FLIPR/FlexStation.

  • Settings:

    • Excitation: 485 nm | Emission: 525 nm.

    • Read Frequency: 1 Hz (1 reading per second).

  • Injection:

    • Read Baseline: 0–20 seconds.[4]

    • Inject Oxo-M (25 µL of 5X stock): At 20 seconds.

    • Read Response: 20–90 seconds.

Workflow Seed Seed Cells (Overnight, 37°C) Load Load Ca2+ Dye (+Probenecid, 60 min) Seed->Load Equilibrate Equilibrate to RT (15 min) Load->Equilibrate Baseline Read Baseline (0-20 sec) Equilibrate->Baseline Inject Inject Oxo-M (Automated) Baseline->Inject Response Measure Peak Flux (20-90 sec) Inject->Response

Figure 2: Automated kinetic workflow for high-throughput calcium mobilization assays.

Data Analysis & Interpretation
5.1 Quantitative Output

Calculate the Max-Min RFU (Relative Fluorescence Units) for each well.

5.2 Curve Fitting

Plot log[Agonist] (M) vs. Response (RFU). Fit using a non-linear regression (4-parameter logistic equation):



5.3 Expected Results Table

Typical pharmacological parameters for Oxo-M in CHO-K1 cells expressing human muscarinic receptors:

ParameterM1 Receptor (Gq)M3 Receptor (Gq)M2 Receptor (Gi)*
Assay Type Calcium FluxCalcium FluxcAMP Inhibition

7.2 – 7.87.0 – 7.57.5 – 8.0

(nM)
~15 – 60 nM~30 – 100 nM~10 – 30 nM
Hill Slope 1.0 ± 0.21.0 ± 0.21.0 ± 0.2
Efficacy 100% (Full Agonist)100% (Full Agonist)100% (Full Agonist)

*Note: M2/M4 data requires a Forskolin-stimulated cAMP assay, not Calcium flux, unless using promiscuous G-proteins (G


15/16).
Troubleshooting & Optimization
  • "Hook Effect" (Bell-shaped curve):

    • Cause: At very high concentrations (>100 µM), Oxo-M can cause rapid receptor desensitization or off-target effects.

    • Solution: Cap the top concentration at 10 µM.

  • Low Signal-to-Background:

    • Cause: Poor dye loading or anion transport.

    • Solution: Ensure Probenecid (2.5 mM) is fresh. Check cell health; apoptotic cells leak dye.

  • Potency Shift (

    
     Drift): 
    
    • Cause: Receptor Reserve. High expression levels shift curves to the left.

    • Solution: Always run a reference standard (e.g., Carbachol) on the same plate to normalize day-to-day variability.

References
  • IUPHAR/BPS Guide to Pharmacology. Oxotremorine M Ligand Page. (Accessed 2023).[5] [Link]

  • PubChem. Oxotremorine M Compound Summary. National Library of Medicine. [Link]

  • Molecular Devices. Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Application Note. [Link]

  • Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors." Molecular Pharmacology. [Link]

Sources

Validation & Comparative

A Comparative Guide to Muscarinic Agonist Selectivity: Oxotremorine M vs. Pilocarpine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor selectivity profiles of two widely used muscarinic acetylcholine receptor (mAChR) agonists: Oxotremorine M and Pilocarpine. We will delve into their binding affinities and functional potencies across muscarinic receptor subtypes M1 through M5, supported by experimental data and detailed protocols for assessing receptor selectivity.

Introduction: The Critical Role of Muscarinic Receptor Selectivity

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] This receptor diversity, coupled with their distinct tissue distribution and downstream signaling pathways, has made them attractive therapeutic targets for a range of pathologies, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[2][3]

The five mAChR subtypes couple to different G protein families:

  • M1, M3, M5: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to inositol trisphosphate (IP₃) production and subsequent intracellular calcium mobilization.[4][5]

  • M2, M4: Primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

Given the highly conserved nature of the orthosteric binding site across all five subtypes, developing agonists with high subtype affinity has been exceptionally challenging.[2][3] Consequently, many classical agonists, including Oxotremorine M and Pilocarpine, are considered non-selective. However, they exhibit important differences in their functional activity and downstream signaling, making a nuanced understanding of their profiles essential for robust experimental design and interpretation. This guide will explore these critical differences.

Visualizing Muscarinic Receptor Signaling

The diagram below illustrates the canonical signaling cascades initiated by muscarinic receptor activation, which form the basis for the functional assays described later in this guide.

Muscarinic_Signaling_Pathways cluster_M1M3M5 M1, M3, M5 Receptors cluster_M2M4 M2, M4 Receptors M135 Agonist (e.g., Oxotremorine M, Pilocarpine) R_M135 M1/M3/M5 M135->R_M135 Binds Gq11 Gαq/11 R_M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Hydrolyzes PIP2 PIP2 PIP2->PLC Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates M24 Agonist (e.g., Oxotremorine M, Pilocarpine) R_M24 M2/M4 M24->R_M24 Binds Gio Gαi/o R_M24->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Caption: Canonical Gq/11 and Gi/o signaling pathways for mAChRs.

Comparative Selectivity Profile: Oxotremorine M vs. Pilocarpine

Oxotremorine M: The Prototypical Pan-Agonist

Oxotremorine M is a synthetic, quaternary amine analogue of oxotremorine.[6] It is widely regarded as a potent, non-selective, and high-efficacy muscarinic agonist.[6] Its positive charge limits its ability to cross the blood-brain barrier, making it particularly useful for studying peripheral muscarinic effects.[6] Functionally, it robustly stimulates phosphoinositide hydrolysis via M1, M3, and M5 receptors and inhibits cAMP accumulation via M2 and M4 receptors.[7]

Pilocarpine: A Complex Partial Agonist with Biased Signaling Properties

Pilocarpine is a naturally occurring plant alkaloid used clinically to treat glaucoma and dry mouth (xerostomia).[4][8] While often categorized as a non-selective agonist, its pharmacological profile is significantly more complex than that of Oxotremorine M.[5][9] Pilocarpine generally acts as a partial agonist at M1 and M2 receptors.[10] Critically, recent studies have revealed that its activity can be highly context-dependent, varying with receptor expression levels and the specific signaling pathway being measured.[4][11][12] In some systems, particularly at endogenous M3 receptor levels, pilocarpine can fail to induce calcium mobilization and may even act as an antagonist to other agonists, while still activating other pathways like ERK1/2 phosphorylation, demonstrating biased agonism.[4][11][12]

Quantitative Comparison of Receptor Affinities and Potencies

The tables below summarize binding affinity (pKi) and functional potency (pEC₅₀) data from the literature for both compounds across the five human muscarinic receptor subtypes. It is important to note that absolute values can vary between studies depending on the specific cell lines, assay conditions, and radioligands used.

Table 1: Oxotremorine M - Binding Affinity (pKi)

Receptor Subtype pKi
M1 5.48[13]
M2 5.03[13]
M3 5.28[13]
M4 5.15[13]
M5 N/A

Note: pKi = -log(Ki). A higher pKi value indicates higher binding affinity.

Table 2: Pilocarpine - Binding Affinity (pKi)

Receptor Subtype pKi
M1 5.18[14]
M2 ~5.25
M3 ~4.79
M4 N/A
M5 4.99[14]

Note: Data for M2 and M3 are derived from Ki values of 0.56 and 1.61 µM, respectively, from Omori et al., 2003 as cited in[5].

Table 3: Comparative Functional Potency (pEC₅₀)

Receptor Subtype Agonist Functional Assay pEC₅₀ Reference
M1 Oxotremorine M KCNQ2/3 current inhibition 5.96 [7]
M1 Pilocarpine PI Hydrolysis ~5.74 [10]
M2 Pilocarpine Low-Km GTPase 5.35 [10]
M3 Oxotremorine M PI Hydrolysis 5.79 [7]
M3 Pilocarpine PI Hydrolysis (overexpressed) ~5.00 [15]
M4 Oxotremorine M Ca²⁺ current inhibition 6.85 [7]

Note: pEC₅₀ = -log(EC₅₀). A higher pEC₅₀ value indicates greater potency. Assays and cell systems vary, affecting direct comparability.

Summary of Selectivity:

  • Oxotremorine M demonstrates a relatively flat profile across the receptor subtypes in both binding and functional assays, confirming its status as a non-selective agonist. It is a potent and effective activator of all canonical muscarinic signaling pathways.

  • Pilocarpine shows some functional selectivity for M1 and M3 subtypes in certain assays but is significantly less potent than Oxotremorine M.[15] Its most defining feature is its variable efficacy and potential for biased signaling, which can lead to it acting as an agonist for one pathway (e.g., ERK activation) and an antagonist for another (e.g., Ca²⁺ mobilization) at the same receptor subtype.[4]

Experimental Methodologies for Determining Receptor Selectivity

To empirically determine and compare the selectivity profiles of compounds like Oxotremorine M and Pilocarpine, a combination of binding and functional assays is required. Here, we provide standardized, step-by-step protocols for key methodologies.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Causality and Experimental Choices:

  • Why use a non-selective radioligand like [³H]N-methylscopolamine ([³H]NMS)? [³H]NMS is a high-affinity antagonist that binds with similar affinity to all five muscarinic subtypes, making it an ideal tool to assess the binding of competing ligands across different receptor-expressing cell lines.[16]

  • Why include GTP in the buffer? For agonist binding, the presence of a non-hydrolyzable GTP analog (like GppNHp or GTPγS) is often used to uncouple the receptor from its G protein, converting all receptors to a uniform low-affinity state for agonists. This simplifies the competition curve to a single site, providing a more straightforward Ki value.[17]

Binding_Assay_Workflow prep 1. Prepare Membranes (from cells expressing one mAChR subtype) setup 2. Set up Assay Plate (Total, Non-Specific, Competition) prep->setup add_ligands 3. Add Reagents - Membranes - [³H]NMS (Radioligand) - Test Compound (e.g., Pilocarpine) setup->add_ligands incubate 4. Incubate to Equilibrium (e.g., 60-90 min at RT) add_ligands->incubate filter 5. Rapid Filtration (Separates bound from free radioligand) incubate->filter wash 6. Wash Filters (Remove unbound radioligand) filter->wash count 7. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 8. Data Analysis - Calculate IC₅₀ - Convert to Ki via Cheng-Prusoff count->analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cultured cells (e.g., CHO or HEK293) stably expressing a single human mAChR subtype (M1-M5) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.[18]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand (e.g., 0.5 nM [³H]NMS), and membrane suspension.

    • Non-Specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and membrane suspension.

    • Competition: Serial dilutions of the test compound (Oxotremorine M or Pilocarpine), radioligand, and membrane suspension.[19]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[18][19]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a GF/B or GF/C glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[17]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[18]

  • Counting: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Protocol 2: Calcium Mobilization Functional Assay

This cell-based assay measures the functional potency (EC₅₀) of agonists at Gq/11-coupled receptors (M1, M3, M5) by detecting the resulting increase in intracellular calcium.

Causality and Experimental Choices:

  • Why use a calcium-sensitive dye? Dyes like Fluo-8 or the components of the FLIPR Calcium Assay Kit are cell-permeant esters that are cleaved by intracellular esterases to become fluorescent and calcium-sensitive.[20][21] Their fluorescence intensity increases proportionally to the concentration of free cytoplasmic calcium, providing a direct readout of Gq/11 activation.[20][22]

  • Why use a FLIPR or FlexStation? These instruments are integrated microplate readers with fluidics handling.[20] They can inject the agonist into all wells of a plate simultaneously while reading fluorescence in real-time, which is crucial for capturing the rapid kinetics of calcium release.[23][24]

Calcium_Assay_Workflow seed 1. Seed Cells (Expressing M1, M3, or M5 receptor in a 96/384-well plate) incubate_cells 2. Incubate Overnight (Allow cells to adhere and form a monolayer) seed->incubate_cells load_dye 3. Load with Calcium Dye (e.g., Fluo-8 AM) incubate_cells->load_dye incubate_dye 4. Incubate Dye (Allow for de-esterification) load_dye->incubate_dye read 5. Measure Fluorescence - Establish baseline reading - Inject agonist (e.g., Oxotremorine M) - Record fluorescence kinetics incubate_dye->read analyze 6. Data Analysis - Calculate peak response - Plot dose-response curve - Determine EC₅₀ and Emax read->analyze

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells stably expressing the M1, M3, or M5 receptor into black-walled, clear-bottom 96- or 384-well microplates. Grow them overnight to form a confluent monolayer.[20][21]

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and often probenecid (an anion-exchange pump inhibitor that prevents dye leakage).[20][21]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature to allow for complete dye de-esterification within the cells.[20]

  • Measurement: Place the assay plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

  • Agonist Addition & Reading: Establish a stable baseline fluorescence reading for several seconds. The instrument then automatically injects varying concentrations of the test agonist into the wells and immediately begins recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the calcium transient.[19]

  • Data Analysis:

    • For each concentration, calculate the peak fluorescence response over baseline.

    • Plot the response against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (maximum efficacy) values.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This is an alternative functional assay for Gq/11-coupled receptors that measures a downstream second messenger, providing a more integrated measure of receptor activation over time compared to the transient calcium signal.

Causality and Experimental Choices:

  • Why measure IP1 instead of IP3? IP3 is very rapidly metabolized. Its downstream product, IP1, is more stable. By adding lithium chloride (LiCl) to the assay, the enzyme that degrades IP1 is inhibited, causing IP1 to accumulate in the cell as a stable proxy for total inositol phosphate production.[25]

  • Why use HTRF? Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay technology with a high signal-to-noise ratio.[25] The IP-One HTRF assay is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to an antibody, making it highly specific and amenable to high-throughput screening.[25][26]

Step-by-Step Methodology:

  • Cell Stimulation: Harvest cells expressing the M1, M3, or M5 receptor and plate them in a 384-well plate. Treat the cells with different concentrations of the test agonist (Oxotremorine M or Pilocarpine) in a stimulation buffer that contains LiCl. Incubate at 37°C for a set period (e.g., 30-90 minutes) to allow for IP1 accumulation.[26]

  • Cell Lysis and Detection: Add the HTRF detection reagents directly to the wells. These reagents typically include an anti-IP1 antibody labeled with a Europium cryptate (the donor fluorophore) and an IP1 analog labeled with d2 (the acceptor fluorophore), all in a lysis buffer.[26]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.[26]

  • Reading: Read the plate on an HTRF-compatible microplate reader, which measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[26]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) and convert this to an IP1 concentration using a standard curve run in parallel.

    • The signal is inversely proportional to the amount of IP1 produced by the cells.

    • Plot the IP1 concentration against the log concentration of the agonist to determine EC₅₀ and Emax values.

Conclusion and Field-Proven Insights

The choice between Oxotremorine M and Pilocarpine as research tools must be guided by a clear understanding of their distinct pharmacological profiles.

  • Oxotremorine M serves as a reliable, non-selective, high-efficacy agonist. It is an excellent choice for experiments designed to robustly activate the entire muscarinic receptor system or to characterize the effects of pan-muscarinic stimulation in a given tissue or cell type. Its consistency and predictability make it a valuable reference compound.

  • Pilocarpine , while also an agonist, presents a far more complex picture. Its partial agonism and, more importantly, its capacity for biased signaling, mean that its effects can be highly dependent on the cellular context and the specific signaling output being measured.[4][12] A researcher might find that Pilocarpine activates one pathway but fails to activate, or even antagonizes, another pathway downstream of the very same receptor.[11] This makes Pilocarpine a fascinating tool for dissecting the complexities of GPCR signaling and biased agonism but requires careful validation and a multi-assay approach to fully interpret its effects.

For drug development professionals, this comparison underscores the challenge and importance of moving beyond simple affinity and potency measurements. Characterizing compounds across multiple functional readouts is critical to uncovering nuanced pharmacological properties like biased agonism, which may hold the key to developing more targeted therapeutics with improved side-effect profiles.

References

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Mishra, R. K. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777. Available at: [Link]

  • Randáková, A., & Jakubík, J. (2021). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 169, 105641. Available at: [Link]

  • Randáková, A., & Jakubík, J. (2021). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 169, 105641. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Fisher, A., et al. (1990). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. Brain Research, 533(2), 232-8. Available at: [Link]

  • Wikipedia. (n.d.). Pilocarpine. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • Watson, J., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 125(7), 1413–1420. Available at: [Link]

  • Sun, H., et al. (2020). Inositol phosphate (IP) accumulation assay. Bio-protocol, 10(19), e3771. Available at: [Link]

  • Pronin, A., et al. (2018). Signaling Bias and Antagonism of Pilocarpine for M3 Muscarinic Acetylcholine Receptor. The FASEB Journal, 32(S1). Available at: [Link]

  • Lambrecht, G., et al. (1995). New functionally selective muscarinic agonists. Life Sciences, 56(11-12), 849-56. Available at: [Link]

  • Eglen, R. M., & Hegde, S. S. (1996). Selective Muscarinic Receptor Agonists and Antagonists. Drug News & Perspectives, 9(3), 146. Available at: [Link]

  • Ehlert, F. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit4.15. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Oxotremorine – Knowledge and References. Retrieved from [Link]

  • NCBI Bookshelf. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Available at: [Link]

  • Salamone, J. D., et al. (1995). Characterization of the muscarinic receptor subtype mediating pilocarpine-induced tremulous jaw movements in rats. European Journal of Pharmacology, 291(1), 35-40. Available at: [Link]

  • Inxight Drugs. (n.d.). OXOTREMORINE. Retrieved from [Link]

  • Messer, W. S. Jr, et al. (1989). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Biochemical Pharmacology, 38(5), 837-50. Available at: [Link]

  • Raskova, K., et al. (2018). Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors. In Muscarinic Receptors. Available at: [Link]

  • Pronin, A., et al. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(6), 685-695. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pilocarpine activity data. Retrieved from [Link]

  • Pronin, A., et al. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(6), 685-695. Available at: [Link]

  • Ehlert, F. J. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Bidaut-Russell, M., et al. (1990). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 27(2-3), 255-62. Available at: [Link]

  • Ehlert, F. J., et al. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 327(2), 520–530. Available at: [Link]

  • Birdsall, N. J., et al. (1980). Two affinity states of M1 muscarine receptors. British Journal of Pharmacology, 70(2), 269–278. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Tavano, R., et al. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology, Chapter 11, Unit 11.10. Available at: [Link]

  • Bradley, S. J., et al. (2007). Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. pA2 Online. Available at: [Link]

  • Birdsall, N. J., et al. (1980). Two affinity states of M1 muscarine receptors. British Journal of Pharmacology, 70(2), 269–278. Available at: [Link]

  • Scholz, E., et al. (2024). Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. International Journal of Molecular Sciences, 25(3), 1435. Available at: [Link]

  • Eglen, R. M., et al. (2001). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. Journal of Medicinal Chemistry, 44(6), 727-757. Available at: [Link]

  • Giles, C. D., et al. (2011). The inositol phosphates in soils and manures: Abundance, cycling, and measurement. Journal of Environmental Quality, 40(2), 346-56. Available at: [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM50004665. Retrieved from [Link]

  • Bodor, N., & Visor, G. (1984). Isopilocarpine binding to muscarinic cholinergic receptors. Journal of Pharmaceutical Sciences, 73(11), 1675-6. Available at: [Link]

  • Moro, S., et al. (2024). Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. RSC Medicinal Chemistry. Available at: [Link]

  • Thomsen, M., et al. (2018). The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine. ACS Chemical Neuroscience, 9(8), 2110–2119. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Acetylcholine receptors (muscarinic). Retrieved from [Link]

Sources

Comparative Guide: Binding Affinity & Selectivity of Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

For drug development professionals, the muscarinic acetylcholine receptor (mAChR) family presents a classic pharmacological challenge: orthosteric conservation . The acetylcholine-binding pocket is conserved with near-100% homology across subtypes M1 through M5. Consequently, traditional "selective" agonists often fail to show subtype specificity in binding assays (


), even if they exhibit functional selectivity (

) in tissue assays.

This guide compares the binding profiles of standard and novel muscarinic agonists, distinguishing between affinity (binding strength) and intrinsic efficacy (functional output). It details the experimental protocols required to differentiate these properties, specifically the use of radioligand displacement assays and the critical "GTP Shift" phenomenon.

Mechanistic Architecture

To interpret binding data, one must understand the coupling divergence.[1] Agonists stabilize the active conformation of the receptor, facilitating G-protein coupling.

  • M1, M3, M5 couple to Gq/11 , driving Phospholipase C (PLC) and calcium mobilization.[1]

  • M2, M4 couple to Gi/o , inhibiting Adenylyl Cyclase (AC) and modulating ion channels (e.g., GIRK).[1]

Diagram 1: Muscarinic Signaling Divergence

MuscarinicSignaling cluster_receptors Receptor Subtypes cluster_effectors cluster_messengers M1_3_5 M1, M3, M5 (Gq-Coupled) PLC Phospholipase C (PLCβ) M1_3_5->PLC Activate Gαq M2_4 M2, M4 (Gi-Coupled) AC Adenylyl Cyclase (AC) M2_4->AC Inhibit Gαi IP3 IP3 / DAG PLC->IP3 Hydrolysis of PIP2 cAMP cAMP (Decrease) AC->cAMP Reduced Conversion Ca Intracellular Ca2+ (Increase) IP3->Ca ER Release

Caption: Differential signaling pathways for Gq-coupled (M1/3/5) vs. Gi-coupled (M2/4) receptors.[1]

Comparative Data Analysis

The following table synthesizes binding affinity (


 or 

) and functional potency (

) from key pharmacological studies.

Critical Note: Observe the discrepancy between Xanomeline's binding affinity (similar across subtypes) and its functional selectivity.

AgonistTypeTarget ProfileBinding Affinity (

/

)
Functional Potency (

)
Clinical/Research Utility
Acetylcholine EndogenousNon-selectiveHigh (nM range)*High (nM range)Reference standard (unstable).[1]
Carbachol SyntheticNon-selective

High (Full Agonist)AChE-resistant standard for assays.[1]
Pilocarpine NaturalPartial AgonistNon-selective (Slight M1/M3 bias)Low (

)
Glaucoma, Xerostomia.[1]
Cevimeline SyntheticM1 / M3 Selective M1

nM
M1

nM
M3

nMM2

nM
Sjogren's Syndrome (Salivation).
Xanomeline SyntheticM1 / M4 Preferring M1

nMM4

nMM2

nM
High Efficacy at M1/M4 Low Efficacy at M2/M3/M5Schizophrenia (Cobenfy).[1] Displays "Functional Selectivity."[1][2]
Bethanechol SyntheticM3 PreferringLow Affinity (

)
M3 Selective (Functional)Urinary retention.[1]
Oxotremorine-M SyntheticNon-selectiveHigh Affinity (nM)Full AgonistResearch tool; labels high-affinity states.[1]

*Note: Acetylcholine affinity is highly dependent on the presence of GTP and hydrolysis prevention.

Data Interpretation[1][3][4][5][6]
  • The "Flat" Binding Profile: Most orthosteric agonists (like Xanomeline) bind to all subtypes with similar affinity (within 1 log unit). Selectivity is often achieved through efficacy (how well they activate the receptor once bound) rather than binding strength.

  • Partial Agonism: Pilocarpine acts as a partial agonist.[1][3] In systems with low receptor reserve, it may act as an antagonist against full agonists like Carbachol.[1]

Experimental Methodology: Radioligand Binding

To measure agonist affinity accurately, one cannot simply "label" the agonist due to high non-specific binding.[1] Instead, a Competition Binding Assay is used, displacing a radiolabeled antagonist (e.g.,


-NMS).[1]
The "GTP Shift" Protocol

Agonists bind with high affinity to G-protein-coupled receptors and low affinity to uncoupled receptors. Adding GTP


S  uncouples the G-protein, shifting the agonist to its low-affinity state. This shift validates that the ligand is indeed an agonist.
Diagram 2: Competition Binding Workflow

BindingProtocol Prep Membrane Prep (CHO-K1 or Tissue) Incubate Incubation (Membranes + [3H]-NMS + Agonist) Prep->Incubate Add Ligands Equilibrium Equilibrium (60 min @ 25°C) Incubate->Equilibrium Filter Harvest (GF/B Filters + PEI) Equilibrium->Filter Terminate Count Scintillation Counting Filter->Count Wash & Dry Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki

Caption: Standard workflow for competition radioligand binding assays.

Step-by-Step Protocol (Self-Validating)
  • Membrane Preparation:

    • Homogenize tissue/cells (e.g., CHO-hM1) in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[1]

    • Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1][4] Validation: Protein concentration must be determined (BCA assay) to ensure linear binding range (typically 5-20

      
       g/well ).
      
  • Assay Setup:

    • Total Binding: Membrane +

      
      -NMS (0.2 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + Atropine (1 
      
      
      
      M).
    • Competition: Membrane +

      
      -NMS + Agonist (
      
      
      
      to
      
      
      M).
  • Incubation:

    • Incubate for 60 mins at 25°C. Note: Hydrophobic ligands (e.g., Xanomeline) may require longer equilibrium times or BSA to prevent plastic binding.[1]

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

  • Analysis:

    • Fit data to a one-site competition model:

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Expert Insight: Pitfalls in Agonist Characterization

The "High-Affinity" Trap

Researchers often confuse the


 derived from displacing an antagonist (which labels the entire receptor population) with the functional potency.
  • Insight: Agonists often display a "two-site" fit in binding assays (High vs. Low affinity states).

  • Recommendation: Always report the

    
     (low affinity) state as the most relevant for physiological concentrations, or perform the assay in the presence of 100 
    
    
    
    M GTP
    
    
    S to force a single low-affinity state.
Allosteric Modulators (PAMs)

Because the orthosteric site is so conserved, the field has shifted toward Positive Allosteric Modulators (PAMs) like BQCA (M1 selective). These bind to non-conserved extracellular vestibules.[1]

  • Protocol Adjustment: When testing PAMs, you must perform "interaction studies" (Schild analysis or global fitting) rather than simple displacement, as PAMs change the affinity or efficacy of the orthosteric agonist (ACh) rather than competing directly.

References

  • IUPHAR/BPS Guide to Pharmacology. (2025).[5] Acetylcholine receptors (muscarinic).[6][5][7][8][9][10][11][12][13]Link

  • Heinrich, J. N., et al. (2002).[1] Pharmacological comparison of muscarinic ligands: Cevimeline (AF102B) is a potent and selective muscarinic M1 agonist.[6] European Journal of Pharmacology.[1] Link

  • Caulfield, M. P., & Birdsall, N. J. (1998).[1][14] International Union of Pharmacology.[1] XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews.[1] Link

  • Christopoulos, A., et al. (2014).[1][2][15] Muscarinic receptor allosterism: Taming the cobweb. Life Sciences.[1][2] Link

  • Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia.[16][17] Proceedings of the National Academy of Sciences. Link

Sources

Oxotremorine M: A Comprehensive Guide for its Application as a Reference Standard in Cholinergic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cholinergic research, the reliability and reproducibility of experimental data hinge on the quality and characterization of the reference standards employed. Among the array of cholinergic agonists, Oxotremorine M has carved a niche as a potent and valuable tool. This guide provides an in-depth comparison of Oxotremorine M with other commonly used cholinergic agonists, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their assay design.

The Critical Role of a Reference Standard in Cholinergic Research

The cholinergic system, with its ubiquitous influence on physiological processes ranging from muscle contraction to cognitive function, is a primary target for drug discovery. Meaningful and comparable data in this field can only be achieved through the use of well-characterized reference standards. An ideal reference standard should exhibit high purity, stability, and a well-defined pharmacological profile. Oxotremorine M, a quaternary ammonium analogue of oxotremorine, largely fulfills these criteria, offering distinct advantages in specific experimental paradigms.

Oxotremorine M: A Profile

Oxotremorine M is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] A key distinguishing feature is its quaternary amine structure, which renders it unable to cross the blood-brain barrier.[3] This characteristic makes it an excellent tool for studying peripheral muscarinic receptor function without the confounding central effects observed with its parent compound, oxotremorine.[3]

Key Physicochemical and Pharmacological Properties:
  • Chemical Name: N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide

  • Molecular Weight: 322.19 g/mol

  • Solubility: Soluble in water (up to 100 mM) and DMSO (up to 125 mg/mL with sonication).[1]

  • Storage: Should be stored at -20°C and protected from light and moisture.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]

  • Mechanism of Action: Activates all five subtypes of muscarinic acetylcholine receptors (M1-M5).

Comparative Analysis: Oxotremorine M vs. Other Cholinergic Agonists

The selection of a cholinergic agonist as a reference standard is contingent upon the specific research question and the assay system being employed. Here, we compare Oxotremorine M with two other widely used cholinergic agonists: Carbachol and Pilocarpine.

AgonistReceptor SelectivityPotencyEfficacyKey Characteristics
Oxotremorine M Non-selective muscarinic agonistHighFull agonistPeripherally restricted, potent, often used in radiolabeled form for binding assays.
Carbachol Non-selective muscarinic and nicotinic agonistHighFull agonistResistant to acetylcholinesterase, leading to prolonged action.
Pilocarpine Primarily muscarinic agonist, with some selectivity for M1/M3LowerPartial to full agonist (context-dependent)Naturally occurring alkaloid, can exhibit biased agonism.[4]
Insights from Experimental Data:

The following table summarizes representative EC50 values for these agonists in a key functional assay, phosphoinositide hydrolysis, which is a hallmark of M1, M3, and M5 receptor activation.

AgonistAssay SystemReceptor Subtype(s)EC50 (µM)Reference
Oxotremorine M Mouse ileumWild-type (mixed M2/M3)0.36[5]
Mouse ileumM2 knockout0.52[5]
Mouse ileumM3 knockout1.62[5]
Mouse ileumM2/M3 knockout1.48[5]
CHO cellsM1~0.04[6]
Carbachol Rabbit kidney inner medullaMuscarinic10[7]
Rabbit kidney IMCD cellsMuscarinic4[8]
Pilocarpine Mouse eye (pupil constriction)M3 (in vivo)~1000-fold less potent than Oxo-M & Carbachol[4]
CHO cells overexpressing M1RM1Induces Ca2+ transients[4]
CHO cells overexpressing M3RM3Does not induce Ca2+ transients[4]

These data highlight the high potency of Oxotremorine M, particularly at the M1 receptor. The differential effects of pilocarpine underscore its nature as a partial and potentially biased agonist, which can be either an experimental advantage or a confounding factor depending on the research goals. Carbachol's dual agonism at both muscarinic and nicotinic receptors necessitates careful experimental design to isolate its effects on the muscarinic system.

Experimental Protocols

To facilitate the practical application of Oxotremorine M as a reference standard, we provide the following detailed protocols for two fundamental cholinergic assays.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competition binding assay using [³H]Oxotremorine M to determine the affinity of unlabeled test compounds for muscarinic receptors.

Workflow for Radioligand Binding Assay

G prep Membrane Preparation incubation Incubation with [3H]Oxotremorine M and Test Compound prep->incubation Add to assay buffer filtration Rapid Filtration incubation->filtration Separate bound from free radioligand scintillation Scintillation Counting filtration->scintillation Measure radioactivity analysis Data Analysis (IC50, Ki) scintillation->analysis Calculate binding parameters

A typical radioligand binding assay workflow.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from CHO cells, rat brain)

  • [³H]Oxotremorine M (specific activity ~80-90 Ci/mmol)

  • Unlabeled Oxotremorine M (for non-specific binding determination)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled Oxotremorine M (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]Oxotremorine M (final concentration ~1-2 nM).

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream signaling event following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Signaling Pathway of Gq-coupled Muscarinic Receptors

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Oxotremorine M receptor M1/M3/M5 Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release induces pkc_activation PKC Activation dag->pkc_activation activates

Activation of the phosphoinositide signaling cascade by Oxotremorine M.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK-M3)

  • myo-[³H]inositol

  • Inositol-free DMEM

  • Agonist (Oxotremorine M, carbachol, etc.)

  • LiCl solution (final concentration 10 mM)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Plate cells in a 24-well plate and grow to near confluency. Replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol and incubate for 18-24 hours.

  • Agonist Stimulation: Wash the cells twice with serum-free DMEM. Pre-incubate the cells with DMEM containing 10 mM LiCl for 15 minutes at 37°C.

  • Add various concentrations of the agonist (e.g., Oxotremorine M) and incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates: Aspirate the medium and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA). Incubate on ice for 30 minutes.

  • Collect the TCA extracts and wash the wells with water. Combine the wash with the extract.

  • Wash the extracts five times with an equal volume of water-saturated diethyl ether to remove TCA.

  • Chromatographic Separation: Apply the aqueous phase to a Dowex AG1-X8 column.

  • Wash the column with water to remove free inositol.

  • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Plot the radioactivity (cpm or dpm) against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

Conclusion: Selecting the Right Tool for the Job

Oxotremorine M stands as a robust and reliable reference standard for the in vitro and peripheral in vivo characterization of muscarinic receptor function. Its high potency and inability to cross the blood-brain barrier offer clear advantages for specific experimental designs. However, as with any tool, a thorough understanding of its pharmacological profile in comparison to other available agonists is paramount. By carefully considering the receptor selectivity, potency, and efficacy of Oxotremorine M, carbachol, and pilocarpine, researchers can select the most appropriate reference standard to generate high-quality, reproducible data that will advance our understanding of the cholinergic system and facilitate the development of novel therapeutics.

References

  • Birdsall, N. J. M., Burgen, A. S. V., & Hulme, E. C. (1978). The binding of agonists to brain muscarinic receptors. Molecular Pharmacology, 14(5), 723–736. [Link]

  • Caulfield, M. P., & Brown, D. A. (1991). Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells. British Journal of Pharmacology, 104(1), 39–44. [Link]

  • Griffin, M. T., Ehlert, F. J., & Bunnett, N. W. (2007). Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 322(3), 965–975. [Link]

  • Kukkonen, J. P., Ojala, P. J., & Akerman, K. E. (1996). Functional properties of muscarinic receptor subtypes Hm1, Hm3 and Hm5 expressed in Sf9 cells using the baculovirus expression system. The Journal of pharmacology and experimental therapeutics, 279(2), 593–601. [Link]

  • Ringdahl, B., Roch, M., & Jenden, D. J. (1987). Regional differences in receptor reserve for analogs of oxotremorine in vivo: implications for development of selective muscarinic agonists. The Journal of pharmacology and experimental therapeutics, 242(2), 464–471. [Link]

  • Shay, V., & Ehlert, F. J. (2014). Teaching an old drug new tricks: agonism, antagonism, and biased signaling of pilocarpine through M3 muscarinic acetylcholine receptor. Molecular pharmacology, 86(3), 329–340. [Link]

  • Taylor & Francis. (n.d.). Oxotremorine – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • Tran, J. A., Matsui, M., & Ehlert, F. J. (2006). Differential coupling of muscarinic M1, M2, and M3 receptors to phosphoinositide hydrolysis in urinary bladder and longitudinal muscle of the ileum of the mouse. The Journal of pharmacology and experimental therapeutics, 318(2), 649–656. [Link]

  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733. [Link]

  • Zwart, R., Oortgiesen, M., & Vijverberg, H. P. (2017). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Biochemical and biophysical research communications, 495(1), 481–486. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Oxotremorine M

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Oxotremorine M. As a potent muscarinic acetylcholine receptor agonist, Oxotremorine M's high toxicity necessitates a rigorous and informed approach to waste management.[1] This document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can implement protocols that are not only compliant but also fundamentally safe.

Hazard Profile and Mechanistic Overview of Oxotremorine M

Understanding the "why" behind stringent disposal protocols begins with the compound's intrinsic hazards. Oxotremorine M is classified as a highly toxic substance, with safety data sheets (SDS) explicitly stating it is Fatal if swallowed, in contact with skin, or if inhaled .[2][3]

  • Mechanism of Action: Oxotremorine M is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[4][5] Its action as a potent parasympathomimetic can lead to a range of severe physiological effects, including tremors, ataxia, salivation, and hypothermia.[1][2][6] The high acute toxicity stems from its ability to intensely stimulate the cholinergic system.[2]

  • Regulatory Classification: Due to its toxicity, Oxotremorine M is regulated for transport under UN 2811, Toxic solids, organic, n.o.s. (Not Otherwise Specified) , Packing Group II.[2][3] This classification immediately signals to handlers and waste management professionals the significant danger posed by the material.

The causality is clear: the compound's potent biological activity means that even minute quantities can pose a substantial risk. Therefore, disposal procedures are designed to prevent any unintended environmental release or human exposure.[3]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of Oxotremorine M is not merely a matter of laboratory best practice; it is governed by federal law. Two key agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA) , the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[7][8] For academic and research laboratories, 40 CFR Part 262, Subpart K provides specific, alternative regulations that recognize the unique nature of laboratory waste generation.[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the risks of hazardous chemicals in the workplace.[10][11] This includes proper handling and emergency procedures, which are integral to safe disposal.[10][12]

Compliance with these regulations is a self-validating system; it ensures that every step of the disposal process is documented, controlled, and executed in a manner that protects both laboratory personnel and the environment.

Core Principles of Oxotremorine M Waste Management

Before detailing specific protocols, it is crucial to understand the foundational principles that govern the handling of this hazardous waste.

  • Segregation: Never mix Oxotremorine M waste with other waste streams.[8][13] Incompatible chemicals can react, creating additional hazards.[8] Furthermore, mixing a highly toxic (P-listed or acutely toxic) waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden. Waste must be segregated by hazard class (e.g., toxic solids, toxic liquids).[14]

  • Containment: All waste must be collected in containers that are in good condition, compatible with the chemical, and feature secure, leak-proof closures.[7][14] The use of secondary containment is a critical best practice to prevent the spread of material in case of a primary container failure.[14]

  • Labeling: Clear, accurate labeling is non-negotiable. Every waste container must be marked with the words "Hazardous Waste," the full chemical name "Oxotremorine M," and a clear indication of the hazards (e.g., "Toxic").[8][14] This prevents accidental misuse and ensures proper handling by environmental health and safety (EH&S) personnel.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of Oxotremorine M waste. These procedures should be incorporated into your institution's formal Laboratory Management Plan.[9]

Protocol 4.1: Disposal of Solid (Neat) Oxotremorine M

This protocol applies to expired raw material, unused compound from a weighing boat, or residual powder.

  • Work Area Preparation: Conduct all handling of solid Oxotremorine M within a certified chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Don appropriate PPE before handling the primary container. (See Table 1 for details).

  • Container Selection: Designate a specific, dedicated hazardous waste container for solid Oxotremorine M waste. This should be a screw-cap, wide-mouth container made of a compatible material (e.g., HDPE) and be in excellent condition.[14]

  • Labeling: Immediately label the container with "Hazardous Waste," "Oxotremorine M," "Toxic," and the accumulation start date.[14][15]

  • Waste Transfer: Carefully transfer the solid waste into the designated container. If possible and safe, leave the chemical in its original, labeled container for disposal. Do not deface the manufacturer's label.[16]

  • Secure and Store: Tightly close the container.[14] Store it in a designated Satellite Accumulation Area within the laboratory, under the control of laboratory personnel.[9][14] This area must be away from sinks and drains.[16]

  • Request Pickup: Once the container is 90% full or has reached the institutional time limit (e.g., 150-180 days), submit a hazardous waste pickup request through your institution's EH&S department.[14][16]

Protocol 4.2: Disposal of Aqueous or Solvent-Based Oxotremorine M Solutions

This protocol applies to leftover experimental solutions.

  • Work Area Preparation: Handle all solutions in a chemical fume hood.

  • Personal Protective Equipment (PPE): Don appropriate PPE. (See Table 1).

  • Container Selection: Use a dedicated, leak-proof liquid waste container (e.g., a carboy) compatible with the solvent used. Never use a container that previously held an incompatible chemical.[7][14]

  • Labeling: Label the container with "Hazardous Waste," "Oxotremorine M," the name and percentage of the solvent(s) (e.g., "Water 99%, Oxotremorine M <1%"), and the hazard characteristics ("Toxic").[14]

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening.[14]

  • Secure and Store: Securely cap the container immediately after adding waste.[14] Store in the designated Satellite Accumulation Area, segregated from other waste types like acids or bases.[14]

  • Request Pickup: Follow institutional procedures for pickup when the container is nearly full or reaches its time limit.[16]

Protocol 4.3: Disposal of Contaminated Labware and PPE

This protocol covers items grossly contaminated with Oxotremorine M, such as pipette tips, serological pipettes, gloves, and bench paper.

  • Definition of Contaminated Waste: This waste stream includes any disposable item that has come into direct contact with either solid or liquid Oxotremorine M.

  • Container Selection: Use a designated solid waste container, such as a five-gallon pail lined with a clear plastic bag, or a cardboard box for solids.[16][17] This container must be separate from regular trash and other chemical waste streams.

  • Labeling: Label the container clearly as "Hazardous Waste - Oxotremorine M Contaminated Debris."

  • Waste Collection: Place all contaminated items directly into this container. Do not place sharps (needles, scalpels) in this container; sharps must go into a dedicated, puncture-proof sharps container that is also treated as hazardous waste.[17]

  • Secure and Store: When not actively adding waste, keep the container closed.[14] Store in the Satellite Accumulation Area.

  • Request Pickup: Arrange for pickup through your EH&S department.

Emergency Procedures: Spill Management

A spill of Oxotremorine M is a serious incident requiring immediate and correct action. All personnel must be trained on these procedures.[12][18]

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area.

  • Isolate: Secure the area to prevent entry. If the spill is large or involves a significant amount of dust, evacuate the entire lab and contact EH&S or the emergency response team immediately.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Table 1, including a respirator.[19]

  • Containment: For liquid spills, cover with an inert absorbent material from a chemical spill kit. For solid spills, do NOT dry sweep. Gently cover the powder with damp paper towels to prevent it from becoming airborne.

  • Cleanup: Carefully collect all contaminated absorbent material and debris. Place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as Oxotremorine M hazardous waste according to Protocol 4.3.

  • Report: Document and report the incident to your supervisor and EH&S department, as per institutional policy.

Summary and Quick Reference

This section provides at-a-glance information for quick reference during laboratory operations.

Table 1: Personal Protective Equipment (PPE) Requirements
TaskMinimum Required PPE
Handling Solid Oxotremorine M Double Nitrile Gloves, Lab Coat, ANSI-approved Safety Goggles, NIOSH-approved Respirator[2][3]
Handling Solutions Double Nitrile Gloves, Lab Coat, ANSI-approved Safety Goggles
Managing Waste Containers Nitrile Gloves, Lab Coat, Safety Glasses
Cleaning a Small Spill Double Nitrile Gloves, Impermeable Gown, Face Shield and Goggles, NIOSH-approved Respirator[19][20]
Oxotremorine M Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from procedures involving Oxotremorine M.

G cluster_waste_type 1. Identify Waste Type cluster_container 2. Select & Label Correct Container start Oxotremorine M Waste Generated solid Solid / Neat Compound start->solid e.g., expired powder liquid Aqueous / Solvent Solution start->liquid e.g., experimental solution debris Contaminated PPE / Labware start->debris e.g., used gloves, tips solid_container SOLID TOXIC WASTE (Wide-mouth, screw cap) Label: 'Oxotremorine M, Solid, Toxic' solid->solid_container liquid_container LIQUID TOXIC WASTE (Carboy, compatible solvent) Label: 'Oxotremorine M, Liquid, Toxic, List Solvents' liquid->liquid_container debris_container SOLID TOXIC WASTE (Lined Pail / Box) Label: 'Oxotremorine M Contaminated Debris' debris->debris_container end_point Store in Designated Satellite Accumulation Area (Await EH&S Pickup) solid_container->end_point liquid_container->end_point debris_container->end_point

Sources

Personal Protective Equipment (PPE) & Handling Guide: Oxotremorine M

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Oxotremorine M (Oxotremorine methiodide) is a potent, non-selective muscarinic acetylcholine receptor agonist.[1] Unlike its parent compound (Oxotremorine sesquifumarate), the methiodide salt is a quaternary ammonium compound.

Critical Distinction: Due to its permanent positive charge, Oxotremorine M does not readily cross the blood-brain barrier. Consequently, its toxicity is primarily peripheral , manifesting as a rapid, life-threatening cholinergic crisis (bradycardia, hypotension, bronchoconstriction) without the central tremors associated with the tertiary amine base.

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 1/2 (Fatal if swallowed, in contact with skin, or inhaled).[2]

  • Signal Word: DANGER.

The "Why" Behind the Protocol: Mechanism of Toxicity

To understand the strict PPE requirements, one must understand the signaling pathway. Oxotremorine M mimics acetylcholine, binding irreversibly to muscarinic receptors (M2/M3) in the heart and smooth muscle.

Diagram 1: Mechanism of Peripheral Toxicity

This diagram illustrates the physiological cascade that necessitates immediate barrier protection.

Oxotremorine_Toxicity OxoM Oxotremorine M (Exposure) Receptor Muscarinic Receptors (M2 / M3) OxoM->Receptor Agonist Binding GProtein Gi/o Protein Activation Receptor->GProtein Signal Transduction Effector Inhibit Adenylyl Cyclase & Open K+ Channels GProtein->Effector Cascade Crisis Cholinergic Crisis (SLUDGE Syndrome) Effector->Crisis Systemic Effect Outcome Bradycardia & Bronchoconstriction Crisis->Outcome Clinical Manifestation

Caption: Pathway of Oxotremorine M toxicity leading to peripheral cholinergic crisis.

PPE Matrix & Hierarchy of Controls

Engineering controls (Fume Hood) are the primary defense. PPE is the secondary line of defense for "last mile" protection.

Personal Protective Equipment Specifications
Body AreaEssential PPETechnical SpecificationRationale
Respiratory Fume Hood (Primary)Certified Class II Type A2 or B2.Prevents inhalation of aerosolized powder during weighing.
N95/P100 (Secondary)NIOSH-approved respirator (if hood unavailable).Only if engineering controls fail. Powder is extremely potent.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil).Quaternary salts are water-soluble; nitrile offers excellent resistance. Double layer allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash rated.Safety glasses are insufficient . Powder drift or liquid splash can cause rapid systemic absorption via tear ducts.
Body Lab Coat + Apron Tyvek® sleeves or impermeable apron over cotton coat.Cotton absorbs liquids, holding the toxin against the skin. Impermeable barriers prevent this.

Operational Protocol: Handling & Solubilization

Prerequisite: Verify the location of the Atropine (antidote) kit before starting.

Step-by-Step Workflow
  • Preparation:

    • Clear the fume hood of clutter.

    • Place a disposable absorbent pad (benchkote) in the work area.

    • Pre-weigh the solvent container (e.g., volumetric flask) to avoid transferring the solid powder back and forth.

  • Weighing (The High-Risk Step):

    • Static electricity can cause the powder to "jump." Use an anti-static gun if available.

    • Open the source vial only inside the hood.

    • Use a disposable spatula. Do not reuse.

    • Transfer solid directly into the pre-weighed vessel.

  • Solubilization:

    • Add solvent (typically water or saline; Oxotremorine M is highly water-soluble).

    • Vortexing: Cap tightly before vortexing. Do not vortex open tubes.

    • Note: Once in solution, the inhalation risk decreases, but the dermal absorption risk remains high.

  • Decontamination:

    • Wipe the balance and hood surface with a damp paper towel (water/detergent).

    • Dispose of the towel as hazardous solid waste immediately.

Diagram 2: Safe Handling Workflow

This decision tree guides the researcher through the physical handling process.

Handling_Workflow Start Start: Risk Assessment Check Antidote (Atropine) Available? Start->Check Stop STOP: Acquire Antidote Check->Stop No PPE Don PPE: Double Nitrile, Goggles, Lab Coat Check->PPE Yes Hood Transfer to Fume Hood PPE->Hood Weigh Weigh Solid (Minimize Drafts) Hood->Weigh Solubilize Add Solvent & Cap Tightly Weigh->Solubilize Waste Dispose Spatula/Wipes as Haz Waste Solubilize->Waste

Caption: Operational logic flow for safe Oxotremorine M preparation.

Emergency Response: Exposure & Antidote

Because Oxotremorine M does not cross the BBB, the symptoms are purely peripheral muscarinic.[3]

  • Symptoms (SLUDGE): Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis. Bradycardia is the primary killer.

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes. Do not scrub hard (abrading skin increases absorption).

    • Eyes: Flush for 15 minutes.

    • Ingestion/Injection: Seek medical aid immediately.

  • Antidote: Atropine Sulfate .[4]

    • Atropine is a competitive muscarinic antagonist.[5][6]

    • It reverses the bradycardia and secretions.[7]

    • Note: Since Oxotremorine M is quaternary, it does not cause central seizures; therefore, central-acting anticonvulsants are rarely needed unless hypoxia has occurred.

Disposal & Deactivation

  • Solid Waste: Contaminated spatulas, gloves, and weigh boats must be double-bagged in "Hazardous Waste" bags labeled "Toxic - Oxotremorine M".

  • Liquid Waste: Collect in a dedicated container. Do not mix with strong oxidizers (potential reaction).

  • Destruction: Incineration is the preferred method for quaternary ammonium salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10005, Oxotremorine M. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.